2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of hydrazinecarbothioamide with carbon disulfide to form the thiadiazole ring.
Introduction of the Anilino Group: The anilino group is introduced by reacting the thiadiazole intermediate with aniline.
Chemical Reactions Analysis
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as a urease inhibitor, which is significant in the treatment of infections caused by Helicobacter pylori.
Biological Studies: The compound has been evaluated for its antimicrobial and antifungal activities.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the pH levels necessary for the survival of Helicobacter pylori .
Comparison with Similar Compounds
Similar compounds to 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide include:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives: These compounds also exhibit urease inhibitory activity but may differ in their potency and specificity.
(5-anilino-1,2,3-thiadiazol-4-yl)(phenyl)methanone: This compound shares a similar thiadiazole core but has different substituents, leading to variations in biological activity.
[5-(arylmethylideneamino)-1,3,4-thiadiazol-2-yl]thioacetanilide derivatives: These compounds have been studied for their antimicrobial properties and show structural similarities with the target compound.
Properties
Molecular Formula |
C17H15ClN4OS2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15ClN4OS2/c1-11-13(18)8-5-9-14(11)20-15(23)10-24-17-22-21-16(25-17)19-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,19,21)(H,20,23) |
InChI Key |
OWABMGXQGMUKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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